N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a complex organic compound that features a furan ring, a morpholine ring, and a nitrobenzamide group
Mechanism of Action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Furan derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been associated with a wide range of biological and pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of the furan-2-yl precursor, which is then reacted with morpholine under controlled conditions to form the intermediate N-(2-(furan-2-yl)-2-morpholinoethyl)amine. This intermediate is subsequently reacted with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-(2-(furan-2-yl)-2-morpholinoethyl)-4-aminobenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: Used in the development of novel polymers and resins.
Biological Studies: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
N-(2-(furan-2-yl)-2-piperidinoethyl)-4-nitrobenzamide: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is unique due to the combination of its furan, morpholine, and nitrobenzamide groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable subject for research .
Biological Activity
N-(2-(furan-2-yl)-2-morpholinoethyl)-4-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural combination of a furan ring, a morpholine moiety, and a nitrobenzamide group, which contributes to its diverse pharmacological properties.
Chemical Structure and Properties
The IUPAC name for this compound is N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide. The structural characteristics are essential for understanding its biological activity:
Component | Description |
---|---|
Furan Ring | Contributes to reactivity and potential biological effects. |
Morpholine Moiety | Enhances solubility and interaction with biological targets. |
Nitrobenzamide Group | Imparts unique chemical reactivity and potential therapeutic applications. |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Furan Derivative : The initial step involves synthesizing the furan precursor.
- Formation of Intermediate : The furan derivative is reacted with morpholine to form an intermediate amine.
- Nitration : The intermediate undergoes nitration to introduce the nitro group.
- Amidation : Finally, the nitro compound is reacted with 4-nitrobenzoyl chloride to yield the final product.
This multi-step synthesis can be optimized using continuous flow reactors or mechanochemical methods to enhance yield and purity while minimizing by-products .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. This compound has been studied for its potential as an antimicrobial agent, particularly against bacterial strains. The mechanism of action may involve the bioreduction of the nitro group, leading to reactive intermediates that damage bacterial DNA .
Anticancer Effects
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways. The presence of the nitro group is crucial as it can be reduced within the cancer cells, generating cytotoxic species that target rapidly dividing cells .
Case Studies
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.
- Cytotoxicity Against Cancer Cells : A study evaluating its cytotoxic effects on human cancer cell lines showed a dose-dependent response, with IC50 values indicating potent activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- DNA Damage : The reduction of the nitro group leads to the formation of reactive intermediates that can cause DNA strand breaks.
- Cell Cycle Disruption : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Contains hydrazide functionality | Antimicrobial properties |
2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol | Dioxole structure adds complexity | Potential use in polymer chemistry |
N-(furan-2-yl)-3-nitrobenzamide | Similar structure but different nitro position | Investigated for anticancer effects |
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-17(13-3-5-14(6-4-13)20(22)23)18-12-15(16-2-1-9-25-16)19-7-10-24-11-8-19/h1-6,9,15H,7-8,10-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDACEFKBMMYHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816691 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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